Lithium tetramethanolatoborate

Vue d'ensemble

Description

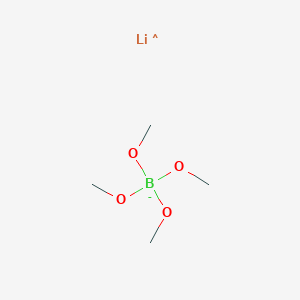

Lithium tetramethanolatoborate, also known as Lithium tetramethoxyborate, is a chemical compound with the molecular formula C4H12BLiO4 and a molecular weight of 141.888 . It is used in various chemical reactions and has been studied for its potential applications in the field of lithium-ion batteries .

Synthesis Analysis

This compound can be synthesized via the polymerization of this compound and silylated pyromellitic acid . The process involves complex internal processes and requires a high level of experimental and simulation effort .Chemical Reactions Analysis

This compound can be used in the Rossiter-McCollum reaction between anisole and alcohol to convert anisole to the corresponding alcohol. It can also be used in cross-coupling reactions to construct carbon-carbon bonds and hydrogen transfer reactions in organic synthesis .Applications De Recherche Scientifique

Electrolyte Enhancement in Lithium-Ion Batteries

Lithium tetrafluoroborate (LiBF4), a compound closely related to Lithium tetramethanolatoborate, has been investigated for its potential in enhancing electrolytes for lithium-ion batteries. The study by Zhang et al. (2018) explored the synergistic effects of LiBF4 and lithium difluoro(oxalate)borate (LiODFB) in lithium-ion batteries. This research demonstrated that the addition of LiODFB to a LiBF4-based electrolyte can improve the electrochemical performance of lithium-ion batteries, particularly in wide temperature ranges, enhancing battery stability and cyclability (Zhang et al., 2018).

Lithium Metal Battery Advancements

LiBH4, another related compound, has been utilized as a solid electrolyte in lithium-ion batteries with Bi2Te3 nanostructured anode. This study by Singh et al. (2018) highlights the application of lithium borohydride (LiBH4) in all-solid-state lithium-ion batteries. The research indicates that LiBH4 can facilitate the development of more efficient and stable lithium metal batteries, an area of significant interest for advancing energy storage technologies (Singh et al., 2018).

Lithium-Based Thermal Energy Storage

Research by Milian et al. (2020) explored the use of inorganic lithium salts, like this compound, in thermal energy storage (TES) applications. The study focused on the potential of lithium salts in latent heat storage materials, which are crucial for the efficient storage and release of thermal energy. This research underscores the significance of lithium compounds in developing sustainable and efficient energy storage solutions (Milian et al., 2020).

Lithium Ion Selective Membranes

Razmjou et al. (2019) reviewed advances in the development of lithium ion-selective membranes, which are critical for lithium extraction and purification processes. The study emphasized the design principles of nanostructured membranes for efficient lithium ion separation, highlighting the strategic importance of lithium in various industries, including energy storage (Razmjou et al., 2019).

Safety and Hazards

Lithium tetramethanolatoborate is considered hazardous. It can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

Propriétés

InChI |

InChI=1S/C4H12BO4.Li/c1-6-5(7-2,8-3)9-4;/h1-4H3;/q-1; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNCMJLEYKIDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].[B-](OC)(OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BLiO4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670410 | |

| Record name | PUBCHEM_45480496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6867-35-2 | |

| Record name | PUBCHEM_45480496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B3150250.png)

![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)

![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)